2,6-difluoro-N-{2-[(6-phenylpyridazin-3-yl)oxy]ethyl}benzamide
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Overview
Description
2,6-difluoro-N-{2-[(6-phenylpyridazin-3-yl)oxy]ethyl}benzamide is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a difluorobenzamide core linked to a phenylpyridazinyl group via an ethoxy bridge. The presence of fluorine atoms in the benzamide ring enhances its chemical stability and reactivity, making it a valuable compound for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-difluoro-N-{2-[(6-phenylpyridazin-3-yl)oxy]ethyl}benzamide typically involves multiple steps, starting with the preparation of the intermediate compounds One common route includes the reaction of 2,6-difluorobenzoic acid with appropriate reagents to form the difluorobenzamide core
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2,6-difluoro-N-{2-[(6-phenylpyridazin-3-yl)oxy]ethyl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2,6-difluoro-N-{2-[(6-phenylpyridazin-3-yl)oxy]ethyl}benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,6-difluoro-N-{2-[(6-phenylpyridazin-3-yl)oxy]ethyl}benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2,4-difluoro-N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)benzenesulfonamide
- 2,6-difluoro-N-(3-methoxy-1H-pyrazolo[3,4-b]pyridin-5-yl)-3-(propylsulfonamido)benzamide
Uniqueness
Compared to similar compounds, 2,6-difluoro-N-{2-[(6-phenylpyridazin-3-yl)oxy]ethyl}benzamide stands out due to its specific structural features, such as the difluorobenzamide core and the phenylpyridazinyl group
Properties
Molecular Formula |
C19H15F2N3O2 |
---|---|
Molecular Weight |
355.3 g/mol |
IUPAC Name |
2,6-difluoro-N-[2-(6-phenylpyridazin-3-yl)oxyethyl]benzamide |
InChI |
InChI=1S/C19H15F2N3O2/c20-14-7-4-8-15(21)18(14)19(25)22-11-12-26-17-10-9-16(23-24-17)13-5-2-1-3-6-13/h1-10H,11-12H2,(H,22,25) |
InChI Key |
CDHHSQCSWRRJEC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(C=C2)OCCNC(=O)C3=C(C=CC=C3F)F |
Origin of Product |
United States |
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